molecular formula C23H16N4 B11532060 4-[(E)-[(1,3-Diphenyl-1H-pyrazol-5-YL)imino]methyl]benzonitrile

4-[(E)-[(1,3-Diphenyl-1H-pyrazol-5-YL)imino]methyl]benzonitrile

Cat. No.: B11532060
M. Wt: 348.4 g/mol
InChI Key: RXRLSWWNGUMZCJ-KOEQRZSOSA-N
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Description

4-[(E)-[(1,3-Diphenyl-1H-pyrazol-5-YL)imino]methyl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(1,3-Diphenyl-1H-pyrazol-5-YL)imino]methyl]benzonitrile typically involves the condensation of 1,3-diphenyl-1H-pyrazole-5-carbaldehyde with 4-aminobenzonitrile under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the imine bond.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(1,3-Diphenyl-1H-pyrazol-5-YL)imino]methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines.

Scientific Research Applications

4-[(E)-[(1,3-Diphenyl-1H-pyrazol-5-YL)imino]methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-[(1,3-Diphenyl-1H-pyrazol-5-YL)imino]methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-[(1,3-Diphenyl-1H-pyrazol-3-YL)imino]methyl]benzonitrile: Similar structure but with a different position of the imine group.

    4-[(E)-[(1,3-Diphenyl-1H-pyrazol-5-YL)imino]methyl]benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Uniqueness

4-[(E)-[(1,3-Diphenyl-1H-pyrazol-5-YL)imino]methyl]benzonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H16N4

Molecular Weight

348.4 g/mol

IUPAC Name

4-[(E)-(2,5-diphenylpyrazol-3-yl)iminomethyl]benzonitrile

InChI

InChI=1S/C23H16N4/c24-16-18-11-13-19(14-12-18)17-25-23-15-22(20-7-3-1-4-8-20)26-27(23)21-9-5-2-6-10-21/h1-15,17H/b25-17+

InChI Key

RXRLSWWNGUMZCJ-KOEQRZSOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)/N=C/C3=CC=C(C=C3)C#N)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)N=CC3=CC=C(C=C3)C#N)C4=CC=CC=C4

Origin of Product

United States

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